2-Benzylidene-1,2-dihydro-indol-3-one is a compound belonging to the class of indole derivatives, characterized by a benzylidene group attached to a dihydroindole structure. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the condensation of indole derivatives with aldehydes. Research has demonstrated the synthesis of related compounds and their biological evaluations, indicating that derivatives of indole can exhibit antimicrobial and other pharmacological properties .
2-Benzylidene-1,2-dihydro-indol-3-one is classified as an indole derivative, specifically a substituted indolinone. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 2-benzylidene-1,2-dihydro-indol-3-one typically involves the Knoevenagel condensation reaction. This method allows for the formation of the benzylidene moiety by reacting indole derivatives with aldehydes in the presence of a base catalyst.
Recent advancements in synthesis techniques include using microreactor technology for improved efficiency and yield during the condensation process .
The molecular structure of 2-benzylidene-1,2-dihydro-indol-3-one features:
The molecular formula is with a molecular weight of approximately 233.30 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2-Benzylidene-1,2-dihydro-indol-3-one can undergo various chemical reactions, including:
Isomerization reactions have been optimized using photochemical methods in microfluidic systems, allowing for controlled conditions that enhance selectivity and yield .
The mechanism of action for 2-benzylidene-1,2-dihydro-indol-3-one primarily involves its interaction with biological targets such as enzymes or receptors. The compound's electrophilic sites allow it to form covalent bonds with nucleophilic residues in proteins.
Biological evaluations indicate that derivatives exhibit antimicrobial activity against various bacterial strains, suggesting that their mechanism may involve interference with bacterial cell functions or structures .
Relevant analyses include spectroscopic data confirming structural integrity and purity assessments through chromatographic techniques.
2-Benzylidene-1,2-dihydro-indol-3-one has potential applications in:
Research continues to explore modifications to enhance efficacy and broaden the scope of applications for this compound and its derivatives .
2-Benzylidene-1,2-dihydro-indol-3-one is a heterocyclic compound featuring a benzylidene group attached to the 2-position of an indolinone core. Its molecular formula is C₁₅H₁₁NO with a molecular weight of 221.25 g/mol [2] [8]. The compound exists predominantly in the (Z)-isomeric form, as evidenced by its IUPAC name (2Z)-2-benzylidene-1H-indol-3-one [2] [6]. Key identifiers include:
AKFPHXCDBVJHSP-UVTDQMKNSA-N
[6] C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2
[2] Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁NO |
Molecular Weight | 221.25 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
XLogP | 3.6 |
Topological Polar Surface Area | 29.1 Ų |
The compound emerged in medicinal chemistry research during the late 1990s as part of efforts to develop kinase inhibitors. Key patents (e.g., WO1999010325A1 and EP1003721B1) disclosed benzylidene-indolinone derivatives as inhibitors of receptor tyrosine kinases, particularly RAF kinases [4] [7]. Its synthesis via Knoevenagel condensation—reacting indolin-3-one with benzaldehyde under basic catalysts like piperidine—became a standard route [2]. Innovations such as microreactor technology later optimized this synthesis for enhanced stereoselectivity and yield [2].
Table 2: Key Historical Milestones
Year | Development |
---|---|
1998 | Patent filings for benzylidene-indolinones as RAF kinase inhibitors [4] [7] |
2022 | Studies confirming scaffold utility in c-Src kinase inhibition [5] |
As an indole derivative, this scaffold bridges classical heterocyclic chemistry and modern drug discovery. Its structure combines two pharmacologically privileged motifs:
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: